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Compound of Interest

Compound Name: 5-Chloro-2,4-dimethylaniline

CAS No.: 69383-61-5

Cat. No.: B3428738 Get Quote

Executive Summary
5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5), also known as 5-chloro-2,4-xylidine,

represents a distinct class of poly-substituted anilines where steric and electronic effects

compete to define molecular geometry.[1][2] Unlike its symmetric isomers, this molecule

features a unique "push-pull" electronic environment created by the electron-donating methyl

groups (positions 2,[2]4) and the electron-withdrawing chlorine (position 5), all centered around

the nucleophilic amino group.[1][2]

This guide provides a rigorous analysis of the molecule's spatial arrangement, focusing on the

ortho-effect exerted by the C2-methyl group on the amino moiety.[1][2] We present self-

validating protocols for structural characterization (NMR, XRD) and computational modeling

(DFT) to aid in the development of downstream azo-dyes and agrochemical actives.

Molecular Architecture & Electronic Properties[1][2]
Chemical Identity[1][2][3][4][5][6]

IUPAC Name: 5-Chloro-2,4-dimethylaniline[2][3]

Molecular Formula: C₈H₁₀ClN[2][4][3]

Molecular Weight: 155.62 g/mol [2][4]
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SMILES:CC1=CC(=C(C=C1N)Cl)C (Note: Isomer specific)

Electronic Environment
The reactivity of 5-Chloro-2,4-dimethylaniline is governed by the interplay of substituents on

the benzene ring:

Amino Group (-NH₂): Strongly activating, ortho/para directing.

Methyl Groups (-CH₃): Weakly activating.[1][2] The C2-methyl provides significant steric bulk.

[1][2]

Chlorine Atom (-Cl): Deactivating (inductive) but ortho/para directing (resonance).[2]

Key Insight: The C5-chlorine atom is strategically positioned para to the C2-methyl and meta to

the amino group.[1][2] This creates a localized area of electron density distortion, making the

C6 proton (between -NH₂ and -Cl) highly diagnostic in NMR spectroscopy due to the combined

shielding/deshielding effects.[1][2]

Conformational Dynamics: The Ortho-Effect[1][2]
The defining structural feature of 5-Chloro-2,4-dimethylaniline is the steric interaction

between the amino group at C1 and the methyl group at C2.[1][2]

Steric Inhibition of Resonance
In unsubstituted aniline, the nitrogen lone pair delocalizes into the aromatic ring, favoring a

planar geometry (sp² hybridization).[1][2] However, in 5-Chloro-2,4-dimethylaniline:

The C2-Methyl group physically obstructs the planar alignment of the amino group.[1][2]

Consequence: The amino group is forced to rotate out of the aromatic plane or adopt a more

pyramidal (sp³) geometry to minimize steric clash.[1][2]

Measurable Outcome: This reduces the conjugation of the nitrogen lone pair with the ring,

slightly decreasing the basicity compared to unhindered xylidines and altering the UV-Vis

absorption maximum.[1][2]
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Computational Visualization (Workflow)
To validate this conformation, a Density Functional Theory (DFT) workflow is required.[2]

Validation Loop

Input Structure
(3D Coordinates)

Geometry Optimization
(B3LYP/6-31G*)

Frequency Calculation
(Confirm Minima)

PES Scan
(N-C1 Bond Rotation)

 No Imaginary Freq Global Minimum
(Dihedral Angle)

Click to download full resolution via product page

Caption: DFT workflow to determine the energetic barrier of amino group rotation caused by

the C2-methyl steric hindrance.

Experimental Characterization Protocols
To ensure scientific integrity, the following protocols utilize internal standards and specific

solvent environments to guarantee reproducibility.

Nuclear Magnetic Resonance (NMR) Protocol
The presence of the Chlorine atom at C5 and Methyls at C2/C4 creates a distinct splitting

pattern.[1][2]

Methodology:

Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

Reasoning: CDCl₃ minimizes hydrogen bonding interactions that broaden the -NH₂ peak,

unlike DMSO-d₆.[1][2]

Internal Standard: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

Acquisition: 1H NMR (400 MHz minimum).

Predicted Spectral Data (Self-Validation Checklist):
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Moiety
Approx. Shift
(δ ppm)

Multiplicity Integration
Structural
Justification

-NH₂ 3.40 - 3.80 Broad Singlet 2H

Exchangeable

protons;

broadened by

quadrupole N.

Ar-H (C6) 7.05 - 7.15 Singlet 1H

Deshielded by

adjacent Cl;

Singlet due to no

neighbors.[1][2]

Ar-H (C3) 6.80 - 6.90 Singlet 1H

Shielded by

methyls; Singlet

(isolated

between Me

groups).[1][2]

C2-CH₃ 2.10 - 2.20 Singlet 3H

Ortho to amine;

slightly distinct

from C4-Me.[1]

[2]

C4-CH₃ 2.20 - 2.30 Singlet 3H

Para to amine;

typical benzylic

shift.[1][2]

Note: If Ar-H signals appear as doublets, the sample is likely the 2,5-dimethyl isomer (impurity).

[1][2]

Single Crystal X-Ray Diffraction (XRD)
Obtaining a single crystal is the gold standard for confirming the non-planar conformation of the

amino group.[1][2]

Crystallization Protocol:

Solvent System: Ethanol/Water (80:20 v/v).[2]
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Method: Slow evaporation at 4°C.

Causality: Lower temperatures reduce kinetic energy, allowing the lattice to form with

minimal defects, crucial for resolving the specific position of the Chlorine atom vs. the

Methyl groups (distinguishing from isomers).[1][2]

Validation: The structure must solve in a centrosymmetric space group (typically P2₁/c for

anilines) with an R-factor < 5%.[1][2]

Synthesis & Impurity Profiling[1][2][6]
Understanding the synthesis is vital for identifying critical impurities that affect structural

analysis.[1][2] The primary route involves the chlorination of 2,4-dimethylaniline.[2]

2,4-Dimethylaniline
(Precursor)

Electrophilic Aromatic
Substitution

NCS or Cl2
(Chlorinating Agent)

5-Chloro-2,4-dimethylaniline
(Target: >90%)

 Directed by steric
access at C5

6-Chloro-2,4-dimethylaniline
(Steric Isomer: <10%)

 Minor product
(C6 is crowded)

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the regioselectivity governed by steric hindrance at the

C6 position.

Regioselectivity Logic: The C6 position is sterically crowded (sandwiched between the NH₂ and

the C1-Methyl group).[1][2] Therefore, electrophilic chlorination preferentially occurs at the C5

position (less hindered), yielding the target molecule.[1][2] However, trace amounts of the 6-

chloro isomer are the primary impurity to screen for using the NMR protocol above.[1][2]
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Pharmaceutical & Toxicological Implications[1][2]
While 5-Chloro-2,4-dimethylaniline is primarily an industrial intermediate, its structural

similarity to other halo-anilines necessitates strict handling.[1][2]

Metabolic Activation: Like many anilines, this molecule can undergo N-hydroxylation by

cytochrome P450 enzymes.[1][2] The steric bulk at C2 may retard N-acetylation (a

detoxification pathway), potentially increasing the residence time of the active hydroxylamine

metabolite.[1][2]

Genotoxicity: The planarity (or lack thereof) influences intercalation into DNA.[2] The

"twisted" conformation predicted in Section 3 suggests a lower intercalation potential

compared to planar polycyclic aromatics, but reactivity with DNA bases remains a risk due to

the chloro-substituent.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-Chloro-2,4-dimethylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3428738#5-chloro-2-4-dimethylaniline-molecular-
structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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